3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide
Overview
Description
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many bioactive compounds, making it a significant target for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against α-glucosidase .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of indole derivatives has been reported to be environmentally friendly , suggesting that environmental factors may play a role in the synthesis and stability of these compounds.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Another approach involves the use of a three-component reaction, where a phthalaldehydic acid, primary amine, and 1H-indole are reacted in water under catalyst-free conditions . This method is advantageous due to its simplicity and clean reaction profile.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, modern techniques such as transition metal-catalyzed C–H/N–H functionalization and rhodium carbene insertions are also employed to produce complex indole derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde or indole-3-carboxylic acid .
Scientific Research Applications
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its stability and solubility, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(17-2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYASYZSAJXRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CNC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265566 | |
Record name | N-Methoxy-N-methyl-1H-indole-3-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134676-35-0 | |
Record name | N-Methoxy-N-methyl-1H-indole-3-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134676-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1H-indole-3-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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